3,5-Dimethyl-2-hexenal
Description
3,5-Dimethyl-2-hexenal is an α,β-unsaturated aldehyde with the molecular formula C₈H₁₄O. Structurally, it contains a six-carbon chain (hexenyl backbone) with a formyl group (-CHO) at position 2, a double bond between carbons 2 and 3, and methyl substituents at positions 3 and 3. This compound is likely to exhibit reactivity typical of aldehydes and conjugated dienes, including nucleophilic additions and Diels-Alder reactions.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,5-dimethylhex-2-enal |
InChI |
InChI=1S/C8H14O/c1-7(2)6-8(3)4-5-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
FYCVUMXOMJHAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=CC=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,5-Dimethyl-2-hexenal with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications:
Key Comparisons:
Functional Group Reactivity: Aldehydes (this compound) are highly reactive toward nucleophiles (e.g., Grignard reagents) and oxidation. In contrast, alcohols (3,5-Dimethylcyclohexanol) undergo dehydration or esterification, while alkenes (2-Hexene, 3,5-dimethyl) participate in hydrogenation or polymerization .
Physical Properties :
- Boiling Points : Alkenes (e.g., 2-Hexene, 3,5-dimethyl) generally have lower boiling points (~120–140°C) compared to alcohols (~180–200°C) due to weaker intermolecular forces. Aldehydes typically fall between these ranges but vary with branching.
- Solubility : Aldehydes and alcohols are polar and water-soluble to some extent, while alkenes are hydrophobic.
Synthetic Utility: 3,5-Dimethylcyclohexanol is used in chiral resolution and as a solvent . 2-Hexene, 3,5-dimethyl has been analyzed via gas chromatography with Kovats' retention indices reported under isothermal conditions . 3,5-Dimethyl-3-hexanol is commercially available, suggesting industrial relevance in specialty chemicals .
Limitations:
No direct data on this compound’s synthesis, stability, or spectral signatures (e.g., IR, NMR) were found in the evidence. Comparisons are extrapolated from analogs, and experimental validation is recommended.
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